N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide
Description
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide is a benzamide derivative featuring a pyridine ring substituted with a methylpyrazole moiety at the 5-position and a thiophene group at the para-position of the benzamide core.
Properties
IUPAC Name |
N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-thiophen-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-25-13-20(12-24-25)19-8-15(9-22-11-19)10-23-21(26)17-4-2-16(3-5-17)18-6-7-27-14-18/h2-9,11-14H,10H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXWIYSLNUUZJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrazole, pyridine, and thiophene rings, followed by their sequential coupling under specific reaction conditions. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various solvents like dimethylformamide (DMF) and tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and purity. This often includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide involves its interaction with specific molecular targets. It may bind to proteins or enzymes, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural and functional similarities with several benzamide derivatives reported in the literature. Below is a detailed comparison based on substituent variations, synthesis routes, and biological activities.
Structural and Functional Group Analysis
Key Observations :
- Thiophene vs. Thiazole/Chlorophenyl : The target compound’s thiophene substituent may confer distinct electronic and steric properties compared to thiazole or chlorophenyl groups in analogs like 4d . Thiophene’s aromaticity and sulfur atom could enhance interactions with hydrophobic enzyme pockets.
- Pyrazole vs. Piperazine/Morpholine : The 1-methylpyrazole group in the target compound contrasts with morpholine or piperazine moieties in analogs (e.g., 4d, imatinib). These differences influence solubility and target selectivity; pyrazoles are often employed to modulate metabolic stability .
Biological Activity
N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-3-yl)benzamide is a synthetic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a pyrazole, pyridine, thiophene, and benzamide moiety. Its chemical formula is , and it exhibits properties typical of small organic molecules used in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Research suggests that it may act as an inhibitor or modulator of specific signaling pathways critical for cellular functions. The exact mechanisms are still being elucidated, but potential activities include:
- Enzyme Inhibition : The compound may inhibit specific kinases or phosphatases involved in cell signaling.
- Receptor Modulation : It could interact with various receptors, altering their activity and downstream effects.
Anticancer Activity
Several studies have reported the anticancer potential of compounds with similar structures. For instance, derivatives of pyrazole and pyridine have demonstrated significant cytotoxic effects against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 0.65 | Induces apoptosis |
| Compound B | U937 (monocytic leukemia) | 2.41 | Cell cycle arrest |
| N-(5-methyl-1H-pyrazol-3-yl)acetamide | HeLa (cervical cancer) | 10.5 | HDAC inhibition |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential efficacy in cancer therapy.
Antimicrobial Activity
Research indicates that similar pyrazole derivatives possess antimicrobial properties against various pathogens. The specific activity of this compound against bacteria and fungi remains to be thoroughly investigated but is anticipated based on structural analogs.
Case Studies
- Study on Anticancer Properties : A study evaluated a series of pyrazole-based compounds for their anticancer effects on MCF-7 cells. The findings revealed that modifications in the thiophene and pyridine rings significantly enhanced cytotoxicity and induced apoptosis through p53 pathway activation .
- Kinase Inhibition Studies : Another investigation focused on the inhibition of kinases involved in cancer progression. Compounds similar to this compound exhibited nanomolar potency against target kinases, suggesting a promising avenue for therapeutic development .
Q & A
Q. Table 1. Key Reaction Parameters for Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pyrazole Formation | NaBH4, MeOH, 0°C → 25°C | 78 | 95% |
| Benzamide Coupling | EDCI/HOBt, DMF, 12h | 65 | 98% |
| Purification | EtOAc/Hexane (3:7) | 85 | >99% |
| (Adapted from ) |
Q. Table 2. Docking Scores vs. Experimental IC50
| Target | Docking ΔG (kcal/mol) | IC50 (µM) |
|---|---|---|
| JAK2 | -9.2 | 0.45 |
| EGFR | -8.7 | 2.1 |
| VEGFR2 | -7.9 | 12.3 |
| (Data from ) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
